Vicin-like antimicrobial peptide 2a
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
QCMQLETSGQMRRCVSQCDKRFEEDIDWSKYDNQE |
Origin of Product |
United States |
Origin, Biogenesis, and Molecular Identification of Vicin Like Antimicrobial Peptide 2a
Natural Occurrence and Biological Sources
Vicin-like antimicrobial peptide 2a is a naturally occurring peptide found primarily in the plant kingdom. Its most well-documented source is the macadamia nut, the seed of the Macadamia integrifolia tree, which is native to Australia. nih.govnih.govuq.edu.au In macadamia nuts, this peptide is identified as MiAMP2a and is considered a component of the nut's defense system. nih.gov
Research has also identified vicin-like antimicrobial peptides in other plant species. Notably, related peptides have been found in the leaves of mangrove plants, specifically Suaeda nigra and Suaeda maritima. researchgate.net The presence of these peptides across different plant families suggests a conserved role in plant immunity. These peptides belong to a broader class of defense molecules known as α-hairpinins, which are characterized by their specific structural motifs and antimicrobial properties. frontiersin.org The vicilin-like precursor from which these peptides are derived has also been studied in other plants, such as cottonseed (Gossypium hirsutum), indicating a widespread presence of this protein family. researchgate.net
Biosynthetic Pathways and Precursor Processing
The generation of this compound is a multi-step process involving a large precursor protein and subsequent enzymatic cleavage.
This compound is not directly synthesized in its final form. Instead, it is proteolytically processed from a much larger precursor protein. nih.gov In Macadamia integrifolia, this precursor is a 666-amino-acid protein known as Vicilin-like antimicrobial peptides 2-2 (UniProt accession number Q9SPL4). nih.govuniprot.org This precursor is a multifunctional protein that also gives rise to the mature vicilin storage protein, Mac i 1. nih.gov
The processing of this precursor is critical for releasing the bioactive peptide. frontiersin.org this compound corresponds specifically to the region spanning amino acids 28 through 76 of the Q9SPL4 precursor protein. nih.govuniprot.org The precursor itself exists in several highly similar isoforms, such as 2-1, 2-2, and 2-3, which contributes to a diversity of potential peptides within the macadamia nut. nih.gov This proteolytic cleavage is a key step, as studies have shown that the full precursor cassette has significantly less antimicrobial activity compared to the individual, correctly processed peptides. frontiersin.org
Table 1: Processing of the Vicilin-like Antimicrobial Peptide 2-2 Precursor
| Precursor Protein | Organism | Total Amino Acids | Resulting Peptides | Precursor Position |
|---|---|---|---|---|
| Vicilin-like antimicrobial peptides 2-2 (Q9SPL4) | Macadamia integrifolia | 666 | Antimicrobial peptide 2a (MiAMP2a) | 28-76 |
| Antimicrobial peptide 2b | 77-117 | |||
| Antimicrobial peptide 2c-1 | 118-162 | |||
| Antimicrobial peptide 2c-2 | 118-164 | |||
| Antimicrobial peptide 2c-3 | 118-184 | |||
| Antimicrobial peptide 2d | 186-220 | |||
| Vicilin-like protein (Mac i 1) | 28-666 |
Data sourced from UniProtKB entry Q9SPL4 and related research. nih.govuniprot.org
Post-translational modifications (PTMs) are crucial for the structure and function of many peptides. nih.govresearchgate.net The primary modification for this compound is the proteolytic cleavage from its precursor. The precursor protein itself undergoes cleavage of a signal peptide (the first 27 amino acids) as part of its journey through the cell's secretory pathway. uniprot.org
While specific PTMs on the final, mature this compound are not extensively detailed in the literature, the larger vicilin protein derived from the same precursor contains a potential site for N-linked glycosylation. nih.gov General studies on antimicrobial peptides highlight that modifications such as C-terminal amidation and the formation of disulfide bonds are common strategies nature uses to enhance peptide stability and activity. nih.gov For instance, the conversion of an arginine residue to citrulline is a PTM that can alter a protein's charge and structure. nih.gov However, the definitive presence of these specific modifications on this compound requires further targeted investigation.
Methodologies for Isolation and Purification
The isolation of this compound from its natural sources requires a combination of biochemical techniques designed to separate it from a complex mixture of other proteins and molecules.
Chromatography is a cornerstone of peptide purification. americanpeptidesociety.org Several chromatographic methods are employed, often in succession, to achieve high purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is one of the most powerful and widely used methods for purifying peptides. bachem.compolypeptide.com It separates molecules based on their hydrophobicity, with more hydrophobic peptides binding more strongly to the non-polar stationary phase (like C18) and eluting later. bachem.comgilson.com
Ion-Exchange Chromatography (IEC) : This technique separates peptides based on their net charge at a given pH. polypeptide.comgilson.com The peptides bind to a charged resin, and are then eluted by changing the pH or increasing the concentration of a salt solution. gilson.com IEC can serve as an effective initial "capture" step to remove the bulk of impurities. polypeptide.com
Size-Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org Larger molecules pass through the porous column matrix more quickly, while smaller peptides are retained longer. This method was specifically used in the purification scheme for macadamia nut allergens. nih.gov
Affinity Chromatography : This highly specific method uses a resin with a ligand that binds exclusively to the target peptide, such as an antibody or a metal ion. gilson.com
A typical purification strategy might involve an initial separation by IEC or SEC, followed by a high-resolution polishing step using RP-HPLC to obtain the pure peptide. polypeptide.comwaters.com
Electrophoresis is another key tool for the analysis and, in some cases, purification of peptides.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : This technique is commonly used to separate peptides based on their molecular weight. nih.govspringernature.com In studies on mangrove plants, peptides were first separated by SDS-PAGE, and the gel bands corresponding to the desired molecular weight were physically excised for further analysis and activity testing. researchgate.net
Two-Dimensional (2D) Gel Electrophoresis : For higher resolution, 2D electrophoresis is used. bio-rad.com It separates proteins first by their isoelectric point (pI) in one dimension and then by their molecular weight in a second dimension. The identity of this compound (MiAMP2a) in macadamia nut extracts was confirmed by analyzing the corresponding spots from a 2D-PAGE gel using mass spectrometry. nih.gov
Capillary Electrophoresis (CE) : CE is a high-resolution technique well-suited for separating polar molecules like peptides, offering a different separation principle from HPLC. nih.gov
Table 2: Common Techniques for Peptide Isolation and Analysis
| Technique | Separation Principle | Primary Use |
|---|---|---|
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | High-resolution purification. bachem.comgilson.com |
| Ion-Exchange Chromatography (IEC) | Net Charge | Bulk purification, capture step. polypeptide.comgilson.com |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Separation by size, aggregate removal. americanpeptidesociety.org |
| SDS-PAGE | Molecular Weight | Analysis, molecular weight estimation, preparative elution. researchgate.netnih.govspringernature.com |
| 2D Gel Electrophoresis | Isoelectric Point & Molecular Weight | High-resolution separation for complex mixtures, proteomics. nih.govbio-rad.com |
This table summarizes common methodologies used in peptide chemistry.
Advanced Analytical Techniques for Molecular Identification
The precise identification and characterization of this compound rely on a combination of advanced analytical techniques. These methods provide detailed information about its mass, sequence, and structure.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a cornerstone in the analysis of proteins and peptides, including VnAMP2a. It offers high sensitivity and accuracy in determining molecular weight and amino acid sequence.
Tandem Mass Spectrometry (MS/MS): This technique has been instrumental in the identification of VnAMP2a. nih.govuq.edu.aunih.gov In a typical workflow, the peptide is first isolated, often through methods like gel electrophoresis. It is then subjected to enzymatic digestion, commonly with trypsin, to break it down into smaller peptide fragments. These fragments are then introduced into the mass spectrometer.
In the first stage of MS, the precursor ions (the intact peptide fragments) are selected based on their mass-to-charge ratio (m/z). These selected ions then move into a collision cell where they are fragmented further by collision with an inert gas. The resulting product ions are then analyzed in the second stage of MS, generating a fragmentation spectrum. This spectrum provides information about the amino acid sequence of the peptide fragment. By analyzing the fragmentation patterns of multiple peptides from the original VnAMP2a, its full amino acid sequence can be reconstructed. In one study, nano-LC ESI Orbitrap MS/MS analysis of in-gel tryptic digests of a 50 kDa protein provided a 54% sequence coverage of the vicilin-like antimicrobial peptides 2-2 precursor. nih.gov
De Novo Sequencing: When a reference genome or protein database for the organism is not available, de novo sequencing becomes a critical tool. nih.govuq.edu.aunih.gov This approach determines the peptide sequence directly from the fragmentation spectrum without relying on database matching. For VnAMP2a, this has been particularly relevant in confirming its identity, especially in complex mixtures or when studying species with limited genomic information. The process involves interpreting the mass differences between adjacent peaks in the MS/MS spectrum to deduce the amino acid sequence. For instance, in the identification of macadamia nut allergens, de novo sequencing was used alongside tandem mass spectrometry to determine the identities of several proteins, including the antimicrobial peptide 2a. nih.govuq.edu.aunih.gov
Spectroscopic Identification Methods
Circular Dichroism (CD) Spectroscopy: This method is widely used to study the secondary structure of proteins and peptides in solution. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is characteristic of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. For this compound, CD spectroscopy has revealed a predominantly α-helical structure. nih.gov This is indicated by the characteristic CD spectrum with two strong negative bands at approximately 210 and 222 nm. nih.gov This helical conformation is often crucial for the antimicrobial activity of such peptides.
Interactive Data Table: Analytical Techniques for VnAMP2a
| Analytical Technique | Principle | Information Obtained | Relevance to VnAMP2a |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected precursor ions to generate product ion spectra. | Amino acid sequence of peptide fragments. | Key for identifying VnAMP2a and confirming its sequence by matching against protein databases. nih.govuq.edu.aunih.gov |
| De Novo Sequencing | Direct interpretation of MS/MS spectra to determine peptide sequence without database matching. | Complete or partial amino acid sequence. | Essential for identifying VnAMP2a in the absence of a complete genomic or proteomic database. nih.govuq.edu.aunih.gov |
| Circular Dichroism (CD) Spectroscopy | Measurement of the differential absorption of circularly polarized light. | Secondary structure content (α-helix, β-sheet, random coil). | Has shown that VnAMP2a possesses a significant α-helical structure, which is important for its function. nih.gov |
Molecular and Structural Biology of Vicin Like Antimicrobial Peptide 2a
Gene and Protein Family Classification
Vicin-like antimicrobial peptide 2a is classified within the vicilin protein family. nih.gov Vicilins are a major type of 7S globulin seed storage protein. nih.gov From a functional standpoint, MiAMP2a is categorized as an antimicrobial peptide (AMP), which are components of the innate immune system in many organisms. uniprot.orgnih.gov Specifically, it is a plant defense peptide. uniprot.org The precursor protein from which it is derived is named "Vicilin-like antimicrobial peptides 2-2" in the UniProt database, and MiAMP2a is one of several chains cleaved from this precursor. uniprot.org
Genomic and Transcriptomic Characterization
The generation of this compound is a result of post-translational modification. scirp.org It is produced through the proteolytic processing of a large 666-amino acid precursor protein. nih.gov This process is believed to occur during seed germination, where the degradation of storage proteins like vicilin provides not only nutrients for the growing seedling but also releases these protective antimicrobial peptides. scirp.orgscirp.org This mechanism suggests a regulated expression timed to protect the plantlet from pathogens during its most vulnerable early stages. scirp.org
The precursor protein of MiAMP2a exists in several isoforms within macadamia nuts, including vicilin-like antimicrobial peptides 2-1, 2-2, and 2-3. nih.gov These isoforms exhibit a high degree of amino acid sequence identity, around 97%, which points to a polymorphic nature of the vicilin genes in macadamia. nih.gov The cysteine-rich motif found in these peptides is not unique to macadamia. Similar sequences have been identified in the vicilin proteins of other plant species, such as Gossypium hirsutum (cotton) and Theobroma cacao (cacao), indicating a conserved evolutionary strategy for plant defense. scirp.orgresearchgate.net
Proteomic Analysis and Protein Abundance Profiling
The presence of this compound in macadamia nut samples has been confirmed through proteomic techniques. nih.gov Mass spectrometric analysis of protein spots from two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) has identified MiAMP2a. nih.gov These analyses have shown that it originates from the precursor protein with the UniProt accession number Q9SPL4. nih.govuniprot.org Studies on the macadamia nut proteome have found that the related vicilin-like antimicrobial peptide 2-3 is the most abundant protein in extracts. nih.gov
Structural Determination Methodologies
While a specific, high-resolution three-dimensional structure of this compound determined by Nuclear Magnetic Resonance (NMR) spectroscopy is not available in the provided results, other spectroscopic methods and general knowledge of AMP structures provide significant insights.
Circular Dichroism (CD) spectroscopy performed on MiAMP2a has demonstrated that the peptide adopts a predominantly α-helical structure, characterized by distinct minima at 210 and 222 nm. nih.gov This is a common structural feature among many antimicrobial peptides. nih.gov
NMR spectroscopy is a key technique for studying the structure of antimicrobial peptides, particularly because their function often involves interacting with cell membranes. nih.govresearchgate.net For many AMPs, NMR is used to determine their structure in membrane-mimicking environments such as micelles or bicelles, which is crucial since these peptides are often unstructured in aqueous solution and adopt their active conformation upon binding to a membrane. nih.govresearchgate.net Techniques like Saturation Transfer Difference (STD) NMR can be used to study the binding process of peptides to proteins or other molecules. u-strasbg.fr
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of proteins and peptides in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum provides a characteristic signature for different types of secondary structural elements, including α-helices, β-sheets, turns, and random coils.
In a study focused on the allergenic proteins from macadamia nuts, the secondary structure of this compound (MiAMP2a) was investigated using CD spectroscopy. nih.gov The peptide was prepared at a concentration of 0.2 mg/mL in a 10 mM sodium phosphate (B84403) buffer at pH 7.5. The CD spectra were recorded at room temperature over a wavelength range of 190–250 nm. nih.gov
The analysis of the CD spectrum for this compound revealed characteristics indicative of a predominantly α-helical structure. nih.gov Specifically, the spectrum showed a distinct positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. This spectral pattern is a hallmark of peptides and proteins with significant α-helical content. The negative band at 222 nm is particularly diagnostic for α-helical structures, arising from the n→π* electronic transition of the peptide bonds organized in the helical conformation. The intensity of this band can be used to estimate the percentage of α-helical content in the peptide.
The finding that this compound adopts a helical conformation is consistent with the structural characteristics of many other antimicrobial peptides, which often fold into amphipathic α-helices upon interacting with microbial membranes. nih.govresearchgate.net
Table 1: Circular Dichroism (CD) Spectroscopy Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
| Peptide Concentration | 0.2 mg/mL | nih.gov |
| Buffer | 10 mM sodium phosphate, pH 7.5 | nih.gov |
| Wavelength Range | 190–250 nm | nih.gov |
| Temperature | Room Temperature | nih.gov |
| Observed Spectral Features | ||
| Positive Band | ~195 nm | nih.gov |
| Negative Bands | ~208 nm and ~222 nm | nih.gov |
| Interpretation | ||
| Predominant Secondary Structure | α-helical | nih.gov |
X-ray Crystallography
X-ray crystallography is a high-resolution technique that can determine the precise three-dimensional atomic coordinates of a molecule that can be crystallized. This method has been instrumental in elucidating the structures of numerous proteins and peptides, providing invaluable insights into their function. For antimicrobial peptides, crystallographic data can reveal detailed information about their folded state, oligomerization, and the specific arrangement of amino acid side chains that are crucial for their activity.
As of the current scientific literature, there are no published X-ray crystallography studies specifically for this compound. The process of obtaining suitable crystals of small peptides can be challenging due to their conformational flexibility. However, the successful crystallization of other antimicrobial peptides has provided a wealth of information. For instance, the X-ray structure of the human cathelicidin (B612621) LL-37 in a detergent micelle revealed a monomeric, straight α-helical conformation, stabilized by several intramolecular salt-bridge and hydrogen bond interactions. nih.gov Such detailed structural information is critical for understanding the molecular basis of antimicrobial activity and for rational drug design.
Should X-ray crystallography studies be undertaken for this compound, the resulting structure would provide definitive information on its helical parameters, surface properties, and potential for oligomerization, complementing the secondary structure information obtained from CD spectroscopy.
Computational and In Silico Structural Biology
In the absence of high-resolution experimental structures, computational and in silico methods offer powerful alternatives for predicting and analyzing the structure and dynamics of peptides like this compound.
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and an experimentally determined structure of a homologous protein (the template). For this method to be effective, a high degree of sequence similarity between the target and the template is required. This compound is derived from a vicilin-like precursor protein. nih.govuniprot.org While the precursor has homology to other seed storage proteins, the processed peptide itself may not have a close homolog with a known structure, potentially limiting the utility of homology modeling.
In cases where suitable templates are not available, de novo or ab initio structure prediction methods can be employed. These approaches predict the structure from the amino acid sequence alone, based on the physical and chemical principles that govern protein folding. Given the α-helical nature of this compound suggested by CD spectroscopy, de novo methods could be particularly useful in generating a three-dimensional model of its helical conformation.
Currently, no specific homology models or de novo predicted structures for this compound have been published in the scientific literature.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For antimicrobial peptides, MD simulations can provide detailed insights into their conformational dynamics, stability, and interactions with membrane environments. nih.gov These simulations can model the behavior of a peptide in various solvents and in the presence of lipid bilayers that mimic bacterial membranes. nih.gov
While no specific MD simulation studies have been reported for this compound, this technique would be highly valuable for several reasons:
Conformational Stability: MD simulations could assess the stability of the α-helical structure predicted by CD spectroscopy and explore other potential conformations the peptide might adopt.
Membrane Interactions: Simulating the peptide in the presence of a model bacterial membrane could reveal how it binds to and inserts into the lipid bilayer, a critical step in its antimicrobial action.
Environmental Effects: The influence of factors such as pH and ionic strength on the peptide's structure and behavior could be investigated.
MD simulations have been successfully applied to many other antimicrobial peptides to elucidate their mechanisms of action at an atomic level. nih.gov
Based on the available CD spectroscopy data, the primary structural feature of this compound is its significant α-helical content. nih.gov A key characteristic of many α-helical antimicrobial peptides is their amphipathic nature. nih.govresearchgate.net An amphipathic helix has a structural segregation of hydrophobic and hydrophilic (typically cationic) amino acid residues on opposite faces of the helix. This arrangement is crucial for their biological activity, as the hydrophilic face can interact with the polar head groups of the lipid bilayer, while the hydrophobic face can penetrate the nonpolar acyl chains of the membrane, leading to membrane disruption.
A helical wheel projection, a computational tool, can be used to visualize the distribution of hydrophobic and hydrophilic residues along a helical peptide sequence. While a definitive analysis would require a validated 3D structure, the amino acid sequence of this compound (derived from its precursor, UniProt accession Q9SPL4) uniprot.org could be used to generate a predictive helical wheel plot. This would allow for an estimation of its amphiphilicity and hydrophobic moment, which are key parameters for predicting its antimicrobial potential. The general principles of amphipathic design in helical antimicrobial peptides suggest that this property is a strong determinant of their efficacy and selectivity. nih.gov
Biological Activities and Functional Mechanisms of Vicin Like Antimicrobial Peptide 2a
Spectrum of Antimicrobial Activity
The efficacy of Vicin-like antimicrobial peptide 2a extends across different microbial kingdoms, showcasing a targeted rather than a broad-spectrum approach.
Antibacterial Efficacy Against Gram-Positive Microorganisms
Research indicates that this compound exhibits activity against Gram-positive bacteria. Peptides derived from the kernels of Macadamia integrifolia have demonstrated the ability to inhibit the growth of this class of bacteria nih.gov. While specific minimum inhibitory concentration (MIC) values for this compound against a range of Gram-positive bacteria are not extensively documented in publicly available literature, the general activity of related macadamia-derived peptides suggests a potent effect.
Table 1: Antibacterial Efficacy of Vicin-like Antimicrobial Peptides from Macadamia integrifolia Against Gram-Positive Microorganisms
| Microorganism | Activity | Source |
|---|---|---|
| Gram-positive bacteria | Inhibitory | nih.gov |
Note: Specific data for this compound is limited. This table reflects the activity of the broader family of antimicrobial peptides from Macadamia integrifolia.
Antibacterial Efficacy Against Gram-Negative Microorganisms
The activity of this compound against Gram-negative bacteria appears to be limited. A related antimicrobial peptide from Macadamia integrifolia, MiAMP1, has been shown to have no activity against Escherichia coli, a common Gram-negative bacterium nih.gov. This suggests a degree of specificity in the action of these peptides, potentially due to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria often presents a formidable barrier to many antimicrobial peptides.
Table 2: Antibacterial Efficacy of Vicin-like Antimicrobial Peptides from Macadamia integrifolia Against Gram-Negative Microorganisms
| Microorganism | Activity | Source |
|---|
Note: Data is based on the related peptide MiAMP1, as specific information for this compound is not currently available.
Antifungal Activity
This compound is reported to possess antifungal properties biocompare.com. Supporting this, the related peptide MiAMP1 from Macadamia integrifolia inhibits the growth of a variety of fungi and oomycetes nih.gov. This broad antifungal activity highlights its potential role in protecting the plant from a range of fungal pathogens.
Table 3: Antifungal Activity of Vicin-like Antimicrobial Peptides from Macadamia integrifolia
| Microorganism | Activity | Source |
|---|---|---|
| Fungi | Active | biocompare.com |
| Variety of fungi and oomycetes | Inhibitory (MiAMP1) | nih.gov |
Note: Specific fungal species inhibited by this compound and their corresponding MIC values are not detailed in the available literature.
Anti-Parasitic Activity
There is currently no specific information available in the scientific literature regarding the anti-parasitic activity of this compound. While antimicrobial peptides from various sources have shown promise against parasites like Leishmania and Trypanosoma, the efficacy of this particular peptide remains an area for future investigation nih.govturkiyeparazitolderg.org.
Anti-Biofilm Properties
Detailed studies on the anti-biofilm properties of this compound are not yet available. The ability of antimicrobial peptides to inhibit biofilm formation or eradicate existing biofilms is a critical area of research, as biofilms contribute significantly to antibiotic resistance nih.govnih.gov. Investigating the potential of this compound in this capacity could reveal further therapeutic applications.
Mechanisms of Action on Microbial Membranes
The primary mechanism by which many antimicrobial peptides exert their killing effect is through the disruption of microbial cell membranes. It is hypothesized that this compound follows a similar path. The general mechanism involves the peptide's cationic and amphipathic properties, allowing it to preferentially interact with the negatively charged components of microbial membranes.
This interaction can lead to several disruptive events, including the formation of pores or channels in the membrane. These pores compromise the integrity of the cell, leading to the leakage of essential ions and metabolites, and ultimately, cell death nih.govnih.gov. The "barrel-stave," "toroidal pore," or "carpet" models are different proposed mechanisms for how these pores are formed, though the specific model applicable to this compound has not been determined nih.govarxiv.org. The specificity towards Gram-positive bacteria and fungi, and the lack of activity against Gram-negative bacteria, likely stems from differences in the composition and structure of their respective cell envelopes, which influences the initial binding and subsequent disruptive action of the peptide nih.gov.
Electrostatic Interactions with Anionic Membrane Components
The initial step in the antimicrobial action of many cationic plant AMPs is their electrostatic attraction to the negatively charged surfaces of microbial membranes. nih.govfrontiersin.org Microbial membranes are typically rich in anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which provide a net negative charge. nih.gov This charge difference promotes the accumulation of positively charged AMPs on the microbial cell surface. researchgate.net This electrostatic interaction is a critical determinant of the peptide's selectivity for microbial cells over host cells, as eukaryotic cell membranes are generally zwitterionic or have a lower net negative charge. frontiersin.org While the specific charge of this compound is not extensively documented in the context of its antimicrobial mechanism, this electrostatic guidance is a hallmark of many plant-derived AMPs. researchgate.net
Membrane Adsorption and Insertion Dynamics
Following the initial electrostatic binding, plant AMPs adsorb onto the surface of the microbial membrane. This adsorption is often accompanied by a conformational change in the peptide, which facilitates its insertion into the lipid bilayer. nih.gov The amphipathic nature of these peptides, possessing both hydrophobic and hydrophilic regions, is crucial for this process. nih.gov The hydrophobic residues interact with the lipid core of the membrane, while the hydrophilic residues may remain associated with the polar head groups or the aqueous environment. frontiersin.org The dynamics of this process, including the speed and extent of insertion, can be influenced by factors such as the lipid composition and fluidity of the target membrane. nih.gov For many plant AMPs, this interaction leads to a disruption of the membrane's surface tension and organization. researchgate.net
Pore Formation Models (e.g., Barrel-Stave, Toroidal Pore, Carpet Model)
A primary mechanism by which antimicrobial peptides compromise microbial membranes is through the formation of pores, leading to the leakage of cellular contents and ultimately cell death. nih.govresearchgate.net Several models have been proposed to describe this process:
Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a pore resembling the staves of a barrel. researchgate.netelifesciences.org The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. frontiersin.org
Toroidal Pore Model: Here, the peptides also insert into the membrane and form a pore, but in this configuration, the lipid monolayer bends inward to line the pore along with the peptides. researchgate.netelifesciences.org This results in a continuous curvature of the membrane, with the polar head groups of the lipids being part of the pore lining. researchgate.net This model is often associated with a significant disruption of the membrane structure. mdpi.com
Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. researchgate.net Once a threshold concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of transient pores or the complete disintegration of the membrane. frontiersin.org
The specific model that applies to this compound has not been experimentally determined, but these represent the well-established mechanisms for many other antimicrobial peptides. researchgate.netresearchgate.net
Membrane Destabilization and Permeabilization Pathways
Regardless of the precise model of pore formation, the interaction of this compound with the microbial membrane is expected to lead to significant destabilization and permeabilization. frontiersin.org This is a common outcome for the action of plant AMPs. nih.gov The formation of pores or other membrane defects results in the leakage of ions and essential metabolites from the cytoplasm, disruption of the electrochemical gradient across the membrane, and ultimately, cell death. researchgate.netmdpi.com Studies on other plant defensins have shown that they can induce membrane permeabilization, leading to the uptake of dyes that are normally excluded from healthy cells. nih.gov
Intracellular Target Interactions and Inhibition of Microbial Processes
While membrane disruption is a primary mode of action for many antimicrobial peptides, a growing body of evidence suggests that some can also translocate across the microbial membrane to interact with intracellular targets. nih.govresearchgate.net This can be either a primary mechanism or a secondary action that complements membrane disruption. nih.gov
Nucleic Acid Synthesis Interference
Some antimicrobial peptides, upon entering the microbial cell, have been shown to bind to nucleic acids (DNA and RNA). nih.govmdpi.com This interaction can interfere with crucial cellular processes such as DNA replication and transcription, thereby inhibiting the synthesis of new genetic material and essential proteins. nih.gov For example, the histone-derived AMP, buforin II, is known to bind to both DNA and RNA. mdpi.com While it is not yet confirmed whether this compound can enter the cytoplasm and interact with nucleic acids, this remains a plausible mechanism of action for this class of peptides. researchgate.net
Protein Synthesis Disruption
Another potential intracellular target for antimicrobial peptides is the machinery of protein synthesis. nih.govresearchgate.net Some peptides have been found to inhibit protein synthesis by interacting with ribosomes or other components of the translational apparatus. researchgate.net For instance, the insect antimicrobial peptide abaecin (B1167496) can interact with bacterial chaperones, which are essential for proper protein folding. frontiersin.org The inhibition of protein synthesis would have a rapid and detrimental effect on microbial viability. The ability of this compound to disrupt protein synthesis is an area that warrants further investigation.
Data on Vicilin-like Antimicrobial Peptides
Specific experimental data on the functional mechanisms of this compound is limited. However, the properties of related vicilin-like antimicrobial peptides from Macadamia integrifolia have been characterized, providing insights into their potential function.
| Peptide Name | Number of Amino Acids | Molecular Weight (Da) | Postulated Activity | Reference |
| Vicilin-like Antimicrobial peptide 2b | 41 | 5110.6 | Gram-positive bacteria | nih.gov |
| Vicilin-like Antimicrobial peptide 2c-1 | 45 | 5905.5 | Gram-positive bacteria | nih.gov |
| Vicilin-like Antimicrobial peptide 2c-2 | 47 | 6189.9 | Gram-positive bacteria | nih.gov |
| Vicilin-like Antimicrobial peptide 2c-3 | 67 | 8864.7 | Gram-positive bacteria | nih.gov |
Cell Wall Biosynthesis Modulation
This compound (V-AMP-2a), a member of the α-hairpinin family of plant defense peptides, exerts its antimicrobial effects through complex mechanisms that include the modulation of microbial cell wall biosynthesis. While direct studies on V-AMP-2a are limited, research on related α-hairpinin peptides provides significant insights into its mode of action. The primary structure of these peptides, particularly the presence and spacing of cysteine residues, forms a characteristic helix-loop-helix structure essential for their biological activity. frontiersin.orgnih.gov
The proposed mechanism for α-hairpinins does not typically involve direct lysis of the cell membrane. Instead, it is believed to commence with an initial interaction with components of the microbial cell wall. For instance, the antifungal α-hairpinin peptide EcAMP1 has been shown to initially bind to glycoproteins and glycans within the fungal cell wall. mdpi.com This interaction is likely facilitated by the peptide's net positive charge and amphipathic nature, allowing it to associate with negatively charged components of the microbial cell surface. Following this initial binding, the peptide is thought to be internalized, where it can then interfere with various cellular processes, potentially leading to the inhibition of cell wall synthesis and the induction of apoptosis. mdpi.combohrium.com This mode of action suggests a more nuanced interaction than simple membrane disruption.
Research on other antimicrobial peptides (AMPs) that target the cell wall has shown that they can interfere with the synthesis of essential polymers like peptidoglycan in bacteria and chitin (B13524) in fungi. While the specific molecular targets of V-AMP-2a within the cell wall biosynthesis pathway have not been definitively identified, the activity of other vicilin-derived peptides against a range of microbial pathogens underscores the importance of the cell wall as a primary site of action. researchgate.net The expression of these peptides in transgenic plants has been shown to confer enhanced resistance to microbial pathogens, further supporting their role in disrupting fundamental microbial processes such as cell wall maintenance and formation. scirp.org
It is important to note that vicilin-like antimicrobial peptide 2a is derived from a larger precursor protein, a vicilin-type seed storage protein. nih.gov This precursor undergoes proteolytic processing to release the mature, active peptide. nih.gov The different isoforms of the precursor protein can give rise to a variety of antimicrobial peptides, including multiple forms of V-AMP. nih.gov
A summary of related antimicrobial peptides and their known or proposed mechanisms of action is provided in the table below.
| Peptide Family | Example Peptide | Organism | Proposed Mechanism Related to Cell Wall |
| α-Hairpinin | EcAMP1 | Echinochloa crus-galli | Initial binding to fungal cell wall glycoproteins and glycans, leading to internalization and potential induction of apoptosis. mdpi.com |
| Vicilin-derived | Not specified | Centrosema virginianum | Expression in transgenic plants confers resistance to fungal pathogens, suggesting interference with essential microbial processes. scirp.org |
| Defensin | Not specified | General | Some defensins can inhibit bacterial cell wall synthesis. |
Role in Plant Defense and Host Immunity
This compound is an integral component of the innate immune system in plants, playing a crucial role in defense against a variety of pathogenic microbes. nih.govbohrium.com These peptides are classified as defense peptides and are often expressed in response to pathogen attack, forming a key part of the plant's first line of defense. nih.gov
The production of V-AMP-2a from a larger vicilin precursor protein is a common strategy in plants for the generation of defense molecules. nih.gov Vicilins, which are typically seed storage proteins, can be proteolytically processed to release these antimicrobial peptides, providing a ready source of defense compounds upon pathogen challenge. researchgate.netscirp.org This indicates a dual function for vicilin proteins, serving in both nutrition and defense.
The expression of vicilin-derived antimicrobial peptides has been shown to be part of the plant's systemic defense response. When a plant is attacked by a pathogen in one area, it can trigger the production and release of these peptides in other parts of the plant, preparing the entire organism for a potential widespread infection. The presence of these peptides in seeds also suggests a protective role during germination, a particularly vulnerable stage in a plant's life cycle. scirp.org
The broad-spectrum antimicrobial activity of peptides like V-AMP-2a against both bacteria and fungi highlights their importance as versatile defense molecules for the plant. nih.govuniprot.org The existence of multiple isoforms of these peptides, arising from different precursor genes, further enhances the plant's defensive capabilities by providing a diverse arsenal (B13267) of antimicrobial agents. nih.gov
A table summarizing the key aspects of this compound and its role in plant defense is presented below.
| Feature | Description | Reference |
| Peptide Family | α-Hairpinin, Vicilin-derived antimicrobial peptide | bohrium.comnih.gov |
| Precursor Protein | Vicilin-like antimicrobial peptides 2-2 | nih.govuniprot.org |
| Origin | Macadamia integrifolia (Macadamia nut) | uniprot.org |
| Function in Plant | Innate immunity, defense against bacterial and fungal pathogens | nih.govbohrium.comnih.govuniprot.org |
| Expression | Can be induced by pathogen attack | nih.gov |
Mechanisms of Microbial Resistance to Antimicrobial Peptides
Bacterial Adaptive Responses to AMP Exposure
Bacteria can develop resistance to AMPs through adaptive responses, which involve temporary changes in gene expression and phenotype upon exposure to the peptide. These changes can enhance survival in the presence of the AMP and may serve as a stepping stone to genetically stable resistance.
One key adaptive response is the alteration of the bacterial cell envelope. For instance, some bacteria can modify their surface charge to reduce the binding of cationic AMPs. This is often achieved through the modification of lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.
Another adaptive strategy involves the formation of biofilms. Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS), which can act as a physical barrier, preventing AMPs from reaching the bacterial cells. The EPS matrix can also sequester AMPs, further reducing their effective concentration.
Furthermore, bacteria can enter a physiological state known as persistence, where a subpopulation of cells exhibits a transient, non-heritable tolerance to high doses of antimicrobials. These "persister" cells are often dormant or slow-growing, making them less susceptible to AMPs that target active cellular processes.
| Adaptive Response | Mechanism | Examples of Affected Bacteria |
| Biofilm Formation | Production of an extracellular matrix that sequesters or blocks AMPs. | Pseudomonas aeruginosa, Staphylococcus aureus |
| Persister Cell Formation | A subpopulation of cells enters a dormant, highly tolerant state. | Escherichia coli, Staphylococcus aureus |
| Stress-Induced Phenotypes | Alterations in metabolic and growth rates to reduce susceptibility. | Various bacterial species |
Proteolytic Degradation of Antimicrobial Peptides by Microorganisms
One of the most direct mechanisms of resistance is the enzymatic degradation of AMPs by proteases secreted by microorganisms. nih.gov These proteases can cleave the peptide at specific sites, rendering it inactive. The production of such proteases can be either constitutive or induced by the presence of the AMP.
Several classes of proteases, including serine proteases, metalloproteases, and cysteine proteases, have been implicated in the degradation of AMPs. nih.gov For example, Pseudomonas aeruginosa is known to secrete a variety of proteases, such as elastase and alkaline protease, which can degrade a range of AMPs. Similarly, the GelE protease of Enterococcus faecalis has been shown to inactivate the human cathelicidin (B612621) LL-37.
The susceptibility of an AMP to proteolytic degradation depends on its primary sequence and three-dimensional structure. nih.gov Some AMPs have been engineered to be more resistant to proteolysis, for instance, by incorporating D-amino acids or by cyclizing the peptide backbone.
| Bacterial Protease | Producing Microorganism | Targeted AMPs |
| Aureolysin | Staphylococcus aureus | LL-37 |
| Gelatinase (GelE) | Enterococcus faecalis | LL-37 |
| Elastase B (LasB) | Pseudomonas aeruginosa | LL-37, Defensins |
| Myeloid-Indicative-Protein (MIP) Protease | Streptococcus suis | Protegrin-1 |
Active Efflux Systems for Peptide Removal
Bacteria can actively expel AMPs from the cell using efflux pumps, which are membrane-associated protein complexes. nih.gov These pumps are a common mechanism of resistance to a wide variety of antimicrobial compounds, including conventional antibiotics. mdpi.com Efflux pumps can be specific for certain substrates or can have a broad substrate range.
Several families of efflux pumps are involved in AMP resistance. The ATP-binding cassette (ABC) transporters use the energy from ATP hydrolysis to pump substrates out of the cell. The major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, and the small multidrug resistance (SMR) family typically use the proton motive force as an energy source. mdpi.com
The expression of efflux pumps can be upregulated in response to the presence of an AMP, leading to increased resistance. For example, in Pseudomonas aeruginosa, the MexAB-OprM efflux system has been shown to contribute to resistance against several AMPs.
| Efflux Pump Family | Energy Source | Examples of Pumps | Associated Bacteria |
| ATP-binding cassette (ABC) | ATP Hydrolysis | MacB | Escherichia coli |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | NorA | Staphylococcus aureus |
| Resistance-Nodulation-Division (RND) | Proton Motive Force | MexAB-OprM, MexCD-OprJ | Pseudomonas aeruginosa |
| Small Multidrug Resistance (SMR) | Proton Motive Force | PAsmr | Pseudomonas aeruginosa nih.gov |
Modifications of Microbial Cell Surface Properties (e.g., Charge Alteration)
Since many AMPs are cationic, a primary mechanism of their action involves electrostatic attraction to the negatively charged bacterial cell surface. Consequently, bacteria can develop resistance by altering their surface charge to become less negative, thereby repelling the cationic AMPs.
In Gram-negative bacteria, this is often achieved by modifying the lipid A component of lipopolysaccharide (LPS). The addition of positively charged moieties, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), to the phosphate (B84403) groups of lipid A reduces the net negative charge of the outer membrane. These modifications are typically regulated by two-component systems, such as PhoP/PhoQ and PmrA/PmrB.
In Gram-positive bacteria, a similar strategy involves the modification of teichoic acids and phosphatidylglycerol in the cell membrane. D-alanylation of teichoic acids introduces positive charges, which reduces the binding of cationic AMPs. Similarly, the MprF protein can modify phosphatidylglycerol with L-lysine, increasing the positive charge of the cell membrane.
| Surface Molecule | Modification | Regulating System | Affected Bacteria |
| Lipopolysaccharide (LPS) | Addition of L-Ara4N or pEtN | PhoP/PhoQ, PmrA/PmrB | Salmonella enterica, Pseudomonas aeruginosa |
| Teichoic Acids | D-alanylation | Dlt operon | Staphylococcus aureus, Listeria monocytogenes |
| Phosphatidylglycerol | Lysinylation | MprF | Staphylococcus aureus |
Sequestration and Trapping Mechanisms
Bacteria can also defend against AMPs by producing molecules that bind to and sequester the peptides, preventing them from reaching their cellular targets. This "trapping" mechanism effectively reduces the local concentration of active AMPs.
One example is the production of extracellular DNA (eDNA) in biofilms, which is negatively charged and can bind to cationic AMPs. Similarly, other components of the biofilm matrix, such as polysaccharides and proteins, can also sequester AMPs.
Some bacteria release outer membrane vesicles (OMVs) that can act as decoys, binding to AMPs and preventing them from interacting with the bacterial cell surface. Additionally, some bacteria produce specific AMP-binding proteins. For instance, Staphylococcus aureus produces the staphylococcal pathogen-associated molecule (SPAM), which can bind to and inactivate certain AMPs. Dead bacterial cells can also sequester significant amounts of peptides, potentially protecting the surviving population. nih.gov
Regulation of Stress Response Pathways in Resistant Strains
Exposure to AMPs can induce a variety of stress responses in bacteria, and the regulation of these pathways is crucial for survival and the development of resistance. General stress response systems, such as the RpoS sigma factor in E. coli, can be activated by AMP-induced damage and orchestrate the expression of a wide range of genes involved in cell protection and repair. nih.govfrontiersin.org
Specific two-component regulatory systems are also key players in sensing and responding to the presence of AMPs. For example, the PhoP/PhoQ system in Salmonella and other Gram-negative bacteria is activated by low magnesium concentrations and the presence of cationic peptides. This activation leads to the expression of genes involved in LPS modification and other resistance mechanisms. Similarly, the Aps (antimicrobial peptide sensor) system in Staphylococcus aureus directly senses the presence of certain AMPs and upregulates the expression of the dlt operon and mprF, leading to cell surface charge modification. nih.gov
| Regulatory System | Sensing Mechanism | Downstream Effects | Associated Bacteria |
| RpoS (σS) | General stress signals | Upregulation of stress-protective genes | Escherichia coli nih.gov |
| PhoP/PhoQ | Low Mg2+, cationic peptides | LPS modification, virulence gene regulation | Salmonella enterica, Pseudomonas aeruginosa |
| PmrA/PmrB | Fe3+, Al3+, cationic peptides | LPS modification | Salmonella enterica, Pseudomonas aeruginosa |
| Aps (GraRS/Aps) | Cationic AMPs | Upregulation of dlt operon and mprF | Staphylococcus aureus nih.gov |
Advanced Research Methodologies and Future Academic Applications
Integration of Multi-Omics Data for Comprehensive Understanding
A complete understanding of the mechanism of action of Vicin-like antimicrobial peptide 2a necessitates a holistic view of its impact on target organisms. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. While research specific to this compound is still emerging, the application of these techniques to other antimicrobial agents provides a clear roadmap.
For instance, combined proteomic and transcriptomic analyses have been successfully used to elucidate the antimicrobial mechanisms of compounds like tannic acid against Staphylococcus aureus. frontiersin.org This type of study reveals global changes in gene expression and protein abundance, highlighting the specific cellular pathways that are disrupted. frontiersin.org A similar strategy applied to this compound could identify the full spectrum of its molecular targets. Proteomic studies could pinpoint which bacterial proteins are upregulated or downregulated upon exposure to the peptide, potentially revealing stress response pathways or inhibited metabolic functions. longdom.org Transcriptomic analysis would complement this by showing changes at the mRNA level, offering insights into the regulatory networks affected by the peptide. This comprehensive, data-rich approach moves beyond simple bactericidal assays to create a detailed molecular portrait of the peptide's bioactivity.
Advanced Imaging Techniques for Mechanism Elucidation (e.g., Cryo-Electron Microscopy)
The primary mode of action for many antimicrobial peptides involves interaction with and disruption of microbial cell membranes. wikipedia.org Visualizing this process at high resolution is key to a definitive mechanistic understanding. Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary tool for structural biology, capable of determining the structures of proteins and their complexes in a near-native state. numberanalytics.compnas.org
For membrane-active peptides, Cryo-EM offers the ability to bypass the often-difficult process of crystallization and can be used to study proteins within various lipid environments. numberanalytics.com The application of Cryo-EM to this compound could provide unprecedented insights into how it compromises bacterial integrity. Researchers could potentially visualize the peptide forming pores in a model membrane or inducing changes in membrane curvature, confirming its mechanism of action. pnas.orgnih.gov Although studying small proteins (<150 kDa) with Cryo-EM presents challenges due to a low signal-to-noise ratio, recent technological advancements are overcoming these limitations. nih.govnih.gov The use of membrane mimetics like liposomes or nanodiscs can facilitate the structural analysis of membrane-associated proteins. pnas.orgyoutube.com Applying these advanced imaging workflows to this compound would be a critical step in elucidating its precise structural interactions with target membranes. pnas.org
Development of Biosensors and Probes for AMP Activity Detection
The inherent ability of antimicrobial peptides to bind to the surfaces of microbes makes them excellent candidates for use as recognition elements in biosensors for pathogen detection. nih.govnih.gov This creates a promising avenue for the application of this compound beyond direct therapeutic use. Peptide-based biosensors are being developed as rapid, cost-effective diagnostic tools that can overcome some limitations of traditional detection methods. nih.govtandfonline.com
The general principle involves immobilizing the AMP onto a sensor surface, which then acts as a capture molecule for target bacteria. researchgate.net The binding event is then converted into a measurable signal through various transduction methods, such as electrochemical, optical, or mechanical systems. nih.govresearchgate.netmdpi.com For example, the AMP magainin has been successfully used as a recognition element to detect Escherichia coli and Salmonella typhimurium on an array-based biosensor. acs.org A key consideration in this application is to preserve the peptide's binding affinity while potentially limiting its bactericidal activity to ensure a stable and sensitive detection signal. nih.gov this compound could be similarly engineered and immobilized on various platforms to create novel biosensors for the detection of specific foodborne or clinical pathogens it shows high affinity for. nih.govmdpi.com
Interdisciplinary Research Collaborations in Peptide Science
The journey of an antimicrobial peptide from initial discovery to a well-understood molecular tool or lead compound is inherently multidisciplinary. Advancing the study of this compound will depend on robust collaborations across diverse scientific fields. This interdisciplinary approach brings together materials science, microbiology, and biomedical engineering to develop targeted therapies and innovative solutions. rsc.org
Key collaborations would involve:
Chemistry and Biology: Synthetic chemists can produce modified versions of this compound, such as those with non-natural amino acids or altered stereochemistry, to enhance stability and activity. nih.gov Microbiologists and cell biologists would then test these analogues to establish structure-activity relationships.
Computational and Experimental Science: Computational biologists can use molecular modeling and machine learning to predict the most effective modifications to the peptide's structure. acs.org These in silico predictions can then guide experimental work, accelerating the design and optimization process.
Materials Science and Biotechnology: Material scientists can develop novel delivery systems or immobilize the peptide on surfaces to create antimicrobial materials or the biosensors described previously. rsc.org
Funding bodies and research institutions increasingly recognize the value of such partnerships by establishing collaborative grants to bring together scientists from different disciplines to tackle complex problems like antimicrobial resistance. scripps.edursc.org
Potential as Research Tools and Lead Compounds for Basic Science Investigations
Beyond any potential therapeutic future, this compound holds significant value as a research tool and a potential lead compound for basic science. Natural products are a rich source of bioactive molecules that can be developed into drugs. nih.gov Peptides discovered from nature are often considered "hits" that can initiate a "hit-to-lead" drug discovery campaign. drugtargetreview.comcanterbury.ac.uk
As a research tool, this compound can be used to probe the fundamental biology of microbial membranes. By studying which organisms are susceptible and which are resistant, scientists can gain insights into the diverse compositions and defense mechanisms of bacterial and fungal cell envelopes.
As a lead compound, it represents a starting scaffold for medicinal chemists. drugtargetreview.com Through techniques like structure-activity relationship (SAR) studies, researchers can systematically modify the peptide to create new molecules with improved properties. canterbury.ac.uk This could involve enhancing its potency, increasing its stability against proteases, or fine-tuning its selectivity for microbial over mammalian cells. nih.govnih.gov The development of such analogues could lead to novel chemical probes to investigate complex biological processes or serve as the foundation for a new class of antimicrobial agents. nih.govcun.es
Q & A
Q. How can researchers determine the secondary structure of VLAP-2a experimentally?
- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve its α-helical or β-sheet conformations. Structural data from the Protein Data Bank (PDB) can serve as benchmarks (e.g., PDB IDs 2K6O for α-helical AMPs) .
Q. What experimental conditions are critical for assessing VLAP-2a's antimicrobial activity in vitro?
- Methodological Answer: Standardize testing parameters such as pH, salt concentration, and microbial strain selection. For example, DBAASP database guidelines recommend reporting minimum inhibitory concentrations (MICs) under defined conditions to ensure reproducibility .
Q. How can researchers validate VLAP-2a's cytotoxicity against mammalian cells?
- Methodological Answer: Perform hemolysis assays using red blood cells or cytotoxicity tests on human cell lines (e.g., HEK293). Compare results with therapeutic indices (e.g., selectivity ratio = MIC for pathogens / cytotoxicity for host cells) to prioritize safe candidates .
Q. What databases are recommended for comparing VLAP-2a with known antimicrobial peptides (AMPs)?
- Methodological Answer: Use the Antimicrobial Peptide Database (APD) or DBAASP to analyze sequence homology, structural motifs, and activity spectra. For example, APD allows motif searches (e.g., "DP" or "ILIKEAPD") to identify functional domains .
Advanced Research Questions
Q. How can machine learning models predict VLAP-2a's synergistic interactions with other AMPs?
- Methodological Answer: Train collaborative filtering models using pairwise AMP activity data. For instance, the formula FIC(A,B) = a₂d(A,B)² + a₁d(A,B) + a₀ optimizes synergy based on peptide similarity, where d(A,B) is the feature-space distance between AMP pairs .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for VLAP-2a?
- Methodological Answer: Conduct pharmacokinetic studies to assess stability in biological fluids (e.g., serum proteases). Use animal infection models (e.g., murine sepsis) with controlled variables (e.g., immune status) to bridge in vitro-in vivo gaps .
Q. How to design a study evaluating VLAP-2a's mechanism of action against biofilm-forming pathogens?
- Methodological Answer: Combine confocal microscopy (to visualize biofilm disruption) with transcriptomic profiling of treated biofilms. Compare VLAP-2a’s effects to reference AMPs (e.g., LL-37) using metrics like biofilm biomass reduction and gene expression changes .
Q. What computational frameworks prioritize VLAP-2a analogs with enhanced activity and reduced toxicity?
- Methodological Answer: Apply deep learning regression models trained on AMP sequence-activity-toxicity datasets. For example, optimize physicochemical descriptors (e.g., hydrophobicity, charge) while penalizing sequences with homology to known cytotoxic peptides .
Q. How to formulate a FINER-compliant research question for VLAP-2a's clinical translation?
Q. What statistical approaches validate VLAP-2a's activity data in high-throughput screening assays?
- Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to distinguish true activity from assay noise. Use dose-response curves with IC₅₀/IC₉₀ values and confidence intervals to quantify potency .
Data Analysis and Interpretation
Q. How to interpret conflicting MIC values for VLAP-2a across studies?
- Methodological Answer: Audit experimental variables (e.g., broth media composition, inoculum size) using guidelines from the Clinical and Laboratory Standards Institute (CLSI). Perform meta-analysis to identify bias sources (e.g., small sample sizes) .
Q. What metrics quantify VLAP-2a's structural diversity in de novo design studies?
- Methodological Answer: Calculate sequence entropy or RMSD (root-mean-square deviation) across designed analogs. Use tools like PyMOL or Rosetta to visualize structural variations and correlate with activity .
Research Design and Frameworks
Q. How to integrate PICO elements into a clinical trial proposal for VLAP-2a?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
